Compound Description: Laquinimod, chemically named 5-chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinoline carboxamide, is an orally administered drug currently undergoing clinical trials for the treatment of multiple sclerosis [ [] ]. It has shown promising results in modulating immune responses and reducing disease activity in clinical studies.
Relevance: Laquinimod shares a highly similar core structure with N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2-hydroxyacetamide. Both compounds feature a 1,2-dihydro-2-oxo-3-quinolinyl core with substitutions at the 4 and 6 positions of the quinoline ring and a carboxamide group at the 3 position. The structural differences lie in the specific substituents: Laquinimod has a chloro group at position 5, a methyl group on the nitrogen of the quinoline ring, and an ethylphenyl carboxamide group, while the target compound has a bromo group at position 6 and a hydroxyacetamide group. Despite these differences, the close structural resemblance suggests that these compounds might exhibit similar biological activity or target similar pathways. [ [], [] ]
Compound Description: This compound is a structural analog of Laquinimod, differing only in the position of the chloro substituent on the quinoline ring [ [] ]. While its specific biological activities are not detailed in the provided literature, its synthesis and comparison with Laquinimod suggest potential interest in its pharmacological properties.
Relevance: 7-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinoline carboxamide is structurally related to N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2-hydroxyacetamide due to their shared 1,2-dihydro-2-oxo-3-quinoline carboxamide core structure. The main differences lie in the halogen substitution position (position 7 vs. position 6) and the specific substituents on the carboxamide group. This compound provides another point of comparison for understanding the structure-activity relationships within this class of compounds. [ [] ]
Compound Description: DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist that exhibits subunit selectivity [ [] ]. It inhibits NMDA receptors containing GluN2C or GluN2D subunits with significantly higher potency compared to those containing GluN2A or GluN2B subunits. This selectivity makes it a valuable tool for studying the specific roles of different NMDA receptor subtypes.
Relevance: While structurally distinct from N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2-hydroxyacetamide in its overall architecture, DQP-1105 incorporates a similar 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl moiety. This shared fragment suggests a possible connection in their chemical synthesis or points towards a broader class of compounds with potential biological activity linked to this specific structural motif. [ [] ]
(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamid e (SCH-66336)
Compound Description: SCH-66336 is a potent and selective farnesyl protein transferase (FPT) inhibitor developed as a potential anticancer agent [ [] ]. It demonstrates good oral bioavailability and efficacy in preclinical models, making it a promising candidate for further development.
Relevance: While not directly related to the target compound in terms of core structure, SCH-66336 highlights the importance of halogenated polycyclic heterocycles in medicinal chemistry. The presence of multiple bromine and chlorine atoms in SCH-66336, similar to the bromine in N-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2-hydroxyacetamide, suggests that halogen substitution might play a role in modulating biological activity or physicochemical properties across diverse chemical classes. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.